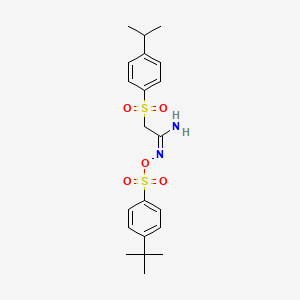
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) is a synthetic organic compound with notable sulfonyl functionalities. This compound is particularly intriguing due to its multifaceted applications in fields ranging from industrial chemistry to biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically involves the sequential sulfonylation reactions.
The initial step might include the reaction of 4-isopropylphenyl sulfonyl chloride with acetamidoxime under basic conditions.
Subsequently, the product undergoes a second sulfonylation with 4-tert-butylphenyl sulfonyl chloride.
In industrial settings, the process is scaled up with optimization for yield and purity.
Use of continuous flow reactors for the sulfonylation steps can enhance efficiency and scalability.
Reaction monitoring and control systems ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
This compound undergoes various reactions including oxidation, reduction, and nucleophilic substitution.
Oxidation typically involves agents like hydrogen peroxide or peracids.
Reduction might use agents like lithium aluminum hydride.
For oxidation, common reagents are hydrogen peroxide and peracids.
Reduction often utilizes lithium aluminum hydride in ether solutions.
Nucleophilic substitution requires strong nucleophiles like alkoxides or amines in aprotic solvents.
Oxidation reactions typically yield sulfonic acids or sulfoxides.
Reduction reactions can produce amines or alcohols.
Substitution reactions result in varied sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Employed as a building block for more complex synthetic routes.
Used in developing novel polymers and materials.
Investigated for its potential as a biochemical probe.
Could play a role in modulating biological pathways due to its reactivity.
Potential therapeutic agent under investigation for various conditions.
Could be a lead compound in drug discovery efforts due to its structural features.
Utilized in the synthesis of specialty chemicals.
May serve as an intermediate in the production of performance materials.
Mechanism of Action
The compound’s effects are primarily due to its sulfonyl groups, which can interact with biological molecules:
Sulfonyl groups can form strong bonds with enzyme active sites or receptor proteins.
They may modify the activity of enzymes, potentially inhibiting or activating them.
Comparison with Similar Compounds
Compared to other sulfonylated compounds, (4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) stands out due to the dual sulfonyl groups attached to distinct phenyl moieties.
Similar compounds include:
4-tert-Butylphenyl sulfone
4-Isopropylphenyl sulfone
Each of these has distinct reactivity and application profiles.
Properties
IUPAC Name |
[(E)-[1-amino-2-(4-propan-2-ylphenyl)sulfonylethylidene]amino] 4-tert-butylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-15(2)16-6-10-18(11-7-16)29(24,25)14-20(22)23-28-30(26,27)19-12-8-17(9-13-19)21(3,4)5/h6-13,15H,14H2,1-5H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBZOWJSRUVBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NOS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)
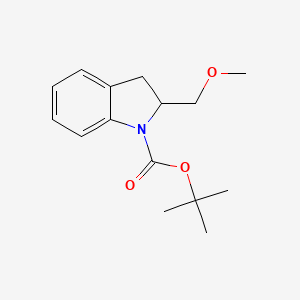




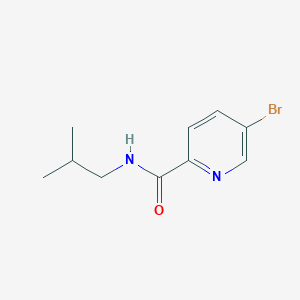

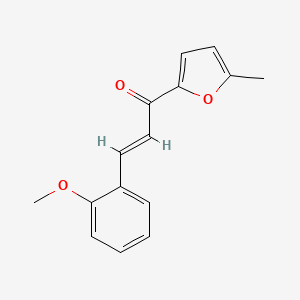
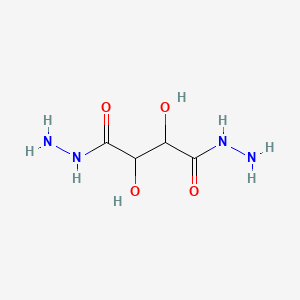


![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)

